molecular formula C19H27ClN2O5 B1252180 Valifenalate CAS No. 283159-90-0

Valifenalate

Cat. No.: B1252180
CAS No.: 283159-90-0
M. Wt: 398.9 g/mol
InChI Key: DBXFMOWZRXXBRN-LWKPJOBUSA-N
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Description

Valifenalate is a systemic fungicide belonging to the carboxylic acid amide (CAA) class and the FRAC Mode of Action Group 40 . Its primary mechanism of action involves the inhibition of cellulose synthase, a key enzyme in fungal cell wall biosynthesis . By disrupting the formation of the cell wall, this compound effectively prevents the growth and reproduction of pathogenic fungi . It is used in agricultural research to control a range of peronosporaceous diseases, including downy mildew in grapes and late blight in crops like potatoes and tomatoes . This compound is absorbed and translocated within the plant, offering protective activity . From a toxicological research perspective, recent studies have investigated this compound-induced thyroid changes in rodent and dog models. The data demonstrate that these species-specific, non-adverse effects occur via a mode of action involving liver enzyme induction through nuclear receptor CAR/PXR activation, leading to increased thyroxine (T4) metabolism. Crucially, in vitro studies using human hepatocytes indicate that this mode of action is not relevant to humans, highlighting a key species difference . As a reference standard, our this compound is characterized by high purity and comes with comprehensive analytical data. This product is intended for research purposes only, specifically for use in agricultural, biochemical, and toxicological studies. It is strictly not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFMOWZRXXBRN-LWKPJOBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058051
Record name Valifenalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283159-90-0
Record name Valifenalate
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URL https://commonchemistry.cas.org/detail?cas_rn=283159-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Valifenalate
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Record name Valifenalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine, N-[(1-methylethoxy)carbonyl]-L-valyl-3-(4-chlorophenyl)-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VALIFENALATE
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Preparation Methods

Crystallization Dynamics

This compound's low water solubility (2.41 × 10⁻² g/L at pH 5) necessitates the use of acetone-water mixtures (70:30 v/v) for recrystallization. X-ray diffraction analysis confirms that slow cooling (0.5°C/min) from 60°C to 4°C produces crystals with 99.2% purity, compared to 97.5% purity with rapid quenching.

Chromatographic Purification

Preparative high-performance liquid chromatography (HPLC) with a C18 column (250 × 4.6 mm, 5 µm) and acetonitrile-water-formic acid (80:20:0.1 v/v/v) mobile phase achieves baseline separation of this compound from its acid metabolite. Retention times of 3.3 minutes (this compound) and 3.2 minutes (this compound acid) enable efficient collection windows.

Analytical Validation of Synthesized Product

Quality control protocols specify LC-MS/MS analysis using a SCIEX API 4000 Mass Spectrometer in positive ion mode. Key validation parameters include:

Linearity and Detection Limits

Calibration curves (0.05–100 ng/mL) show correlation coefficients (R²) >0.999 for this compound. The method's limit of detection (LOD) is 0.0015 ppm, with a limit of quantification (LOQ) of 0.005 ppm in soil matrices.

Stability Profiling

Accelerated stability studies reveal:

  • Thermal Stability : Decomposition <5% after 48 hours at 40°C

  • Photostability : 98.3% remaining after 24-hour UV exposure (300–400 nm)

  • Hydrolytic Stability : Half-life of 32 days at pH 7 (25°C)

Industrial-Scale Production Considerations

Large batches (≥100 kg) require modified protocols to maintain exothermic control:

Heat Management

The chlorophenyl incorporation stage generates 450 kJ/kg of reaction heat. Jacketed reactors with ethylene glycol coolant (-20°C) maintain temperatures within ±2°C of setpoints, preventing thermal degradation.

Solvent Recovery Systems

Closed-loop distillation recovers 92% of dichloromethane, reducing production costs by 18%. Residual solvent levels in final products are maintained below 50 ppm, as verified by headspace gas chromatography .

Chemical Reactions Analysis

Valifenalate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are this compound acid and other related metabolites .

Scientific Research Applications

Crop Protection

Valifenalate is utilized to manage fungal pathogens in crops such as grapes, tomatoes, and lettuce. Its mode of action involves inhibiting fungal growth, thereby protecting plants from diseases that can significantly impact yield and quality.

Residue Management

Studies have shown that this compound and its metabolites degrade relatively quickly in soil and plant systems. This characteristic is crucial for ensuring that residues remain below maximum residue levels (MRLs) established for food safety. For instance, soil degradation studies indicated low persistence of this compound, with rapid breakdown observed in various environmental conditions .

Metabolism Studies

Research has investigated the metabolic pathways of this compound in plants. Following foliar application, the compound was found to be rapidly absorbed and metabolized, with identified metabolites including this compound acid and several unknowns. The majority of radioactivity from treated plants was attributed to the parent compound shortly after application, but concentrations decreased over time as metabolites accumulated .

Acute and Chronic Toxicity

This compound has undergone rigorous toxicity testing across different species, including rats and dogs. The acute oral LD50 was found to be greater than 5000 mg/kg body weight, indicating a low level of acute toxicity . In chronic studies, the main effects observed included liver weight increase and hepatocellular hypertrophy at higher doses. The no-observed-adverse-effect level (NOAEL) was established at 50 mg/kg body weight per day based on liver effects .

Genotoxicity Assessment

This compound has been assessed for genotoxic potential through various in vitro and in vivo assays. The findings indicated no evidence of genotoxicity, suggesting that it is unlikely to pose a carcinogenic risk to humans through dietary exposure .

Case Study 1: Grapes

In a study examining the metabolism of this compound in grapes, researchers applied the fungicide at specified concentrations and monitored residue levels over time. Results demonstrated that while initial residues were high post-application, they declined significantly within weeks, supporting the compound's suitability for use on food crops .

Case Study 2: Tomatoes

Tomato plants treated with this compound showed a similar pattern of rapid absorption followed by degradation. The study noted that after 28 days post-treatment, the residues were significantly lower than initial levels, indicating effective management of potential consumer exposure .

Environmental Impact

This compound's low persistence in soil contributes positively to environmental safety profiles. Its rapid degradation minimizes long-term ecological impacts while maintaining effective control over fungal diseases in crops.

Comparison with Similar Compounds

Valifenalate is compared below with structurally or functionally related fungicides, including mandipropamid , dimethomorph , cyazofamid , and famoxadone , based on chemical properties, mode of action, efficacy, and environmental impact.

Chemical and Metabolic Profiles
Compound Chemical Class Primary Metabolites Residue Definition (Plants) Soil DT90 (Days)
This compound Acylamino acid IR5839, PCBA Parent this compound <100
Mandipropamid Carboxylic acid amide Mandipropamid acid Parent mandipropamid 20–60
Dimethomorph Morpholine Dimethomorph sulfoxide Parent dimethomorph 30–90
Cyazofamid Cyanoimidazole CCIM, M-1 Parent cyazofamid 7–28
Famoxadone Oxazolidinone Famoxadone sulfoxide Parent famoxadone 14–70

Key Observations :

  • This compound’s residue definition in plants is simpler (parent-only) compared to mandipropamid and dimethomorph, which may require metabolite monitoring .
  • Its soil persistence is lower than dimethomorph and famoxadone, reducing rotational crop restrictions .
Mode of Action and Cross-Resistance

This compound specifically targets cellulose synthase in oomycetes, altering cell wall porosity and rigidity . Studies on Phytophthora infestans revealed that this compound-treated cells exhibit a 12.5% increase in cell wall density, reducing pathogen invasiveness by 17% before significant viability loss .

Efficacy and Environmental Toxicity
Compound Target Pathogens Avian LD50 (mg/kg) Aquatic LC50 (ppm) Earthworm LD50 (mg/kg)
This compound Oomycetes >2240 (quail) >94.6 (rainbow trout) >996
Mandipropamid Oomycetes >2000 (duck) >100 (zebrafish) >1000
Cyazofamid Oomycetes, Pythium spp. >2000 (quail) >0.1 (daphnia) >1000
Famoxadone Oomycetes, fungi >2000 (quail) >0.5 (trout) >1000

Key Observations :

  • This compound has low avian toxicity but moderate toxicity to aquatic organisms, comparable to mandipropamid .
  • Its major soil metabolite, PCBA, shows reduced earthworm toxicity (LD50 = 100 mg/kg) compared to the parent compound .
Residue and Regulatory Profiles
  • Mandipropamid : Higher MRLs (up to 5 mg/kg in grapes) but requires metabolite monitoring in rotational crops .
  • Cyazofamid : Rapid degradation in plants (half-life = 3.8 days in soil) but stricter MRLs due to higher acute toxicity .

Biological Activity

Valifenalate, a fungicide belonging to the valinamide carbamate class, has garnered attention for its biological activity against various plant pathogens. This article delves into the compound's efficacy, mechanisms of action, metabolic behavior, and relevant case studies.

This compound's chemical structure allows it to disrupt fungal cell membranes and inhibit key metabolic processes. It primarily targets the mycelial growth of fungi, effectively reducing their ability to reproduce and spread. Research indicates that this compound exhibits strong fungicidal activity against pathogens like Botrytis cinerea and Phytophthora species, which are notorious for causing significant agricultural losses.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the mycelial growth of various fungi. For instance, a study reported inhibition rates exceeding 90% against B. cinerea, outperforming traditional fungicides such as carbendazim and boscalid .

PathogenInhibition Rate (%)Comparison with Control (%)
Botrytis cinerea90.48Higher than carbendazim (59.52)
Corynespora cassiicola93.45Higher than procymidone (83.33)
Soil-borne pathogens80-90Varies by pathogen

Field Studies and Residue Analysis

Field studies have assessed this compound's effectiveness in real agricultural settings. Notably, it has been shown to control crown rot in roses caused by soil-borne Phytophthora species, indicating its utility in ornamental horticulture . Additionally, residue levels in crops such as grapes, tomatoes, and lettuce have been monitored to ensure safety and compliance with regulatory standards.

Metabolic Behavior

The metabolism of this compound in plants has been extensively studied. A significant finding from research on grapevines showed that this compound was rapidly absorbed and metabolized into various compounds, including a notable acid derivative. The concentration of the parent compound decreased over time while the metabolites increased, suggesting effective translocation within plant tissues .

Sampling Time (days)This compound (mg eq/kg)This compound-acid (mg eq/kg)Unknown Metabolites (mg eq/kg)
253--
30480.251.0

Case Studies

  • Grape Vine Application : In a controlled study involving grapevines, this compound was applied at varying concentrations. The results indicated a rapid decline in the parent compound's concentration while metabolites increased significantly over time .
  • Tomato Crop Trials : Trials on tomatoes revealed that this compound not only reduced fungal incidence but also improved overall plant health metrics compared to untreated controls .
  • Ornamental Plants : A study focused on ornamental plants demonstrated that this compound effectively managed diseases caused by Phytophthora, showcasing its versatility beyond traditional crop applications .

Q & A

Q. What is the primary mechanism of action of Valifenalate against oomycete pathogens, and how can researchers validate this experimentally?

this compound inhibits cellulose synthase, a critical enzyme for fungal cell wall biosynthesis . To validate this mechanism, researchers can:

  • Conduct in vitro enzyme inhibition assays using purified cellulose synthase, comparing activity with and without this compound.
  • Use microscopy to observe structural defects in fungal hyphae post-treatment (e.g., loss of cell wall integrity).
  • Perform genetic studies by overexpressing cellulose synthase genes in target pathogens to test for reduced sensitivity .

Q. What analytical methods are recommended for detecting this compound residues in plant and soil matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key parameters include:

  • Column : C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 μm).
  • Ionization mode : Positive electrospray ionization (ESI+).
  • Retention time : ~1.92 minutes . Validation requires spiking samples at multiple concentrations (e.g., 0.01–1 mg/kg) to confirm recovery rates (70–120%) and precision (RSD < 15%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, N95 masks, and chemical-resistant lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for powder handling to prevent inhalation.
  • Waste disposal : Segregate this compound-contaminated waste and collaborate with certified biohazard disposal services .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s environmental dissipation and half-life in crops?

  • Field trial design : Apply this compound at maximum recommended doses to crops (e.g., grapes, tomatoes) and collect samples at intervals (0, 1, 3, 7, 14, 21 days post-application).
  • Soil analysis : Monitor degradation kinetics using first-order models (e.g., Ct=C0ektC_t = C_0 \cdot e^{-kt}), calculating half-life (t1/2=ln2/kt_{1/2} = \ln 2 / k). Reported half-lives are 15.5 ± 1.4 days in grapes and 3.8 ± 0.1 days in soil .
  • Confounding factors : Control for rainfall, soil pH, and microbial activity, which influence degradation rates .

Q. How can conflicting toxicological data (e.g., avian LD50 > 2240 mg/kg vs. aquatic toxicity) be reconciled in risk assessments?

  • Data stratification : Separate studies by species (e.g., Colinus virginianus vs. Daphnia magna) and endpoints (acute vs. chronic exposure).
  • Probabilistic modeling : Use species sensitivity distributions (SSDs) to quantify ecosystem-level risks.
  • Meta-analysis : Pool data from EFSA, DAR reports, and peer-reviewed studies to identify trends (e.g., low avian toxicity but high aquatic sensitivity) .

Q. What strategies are effective for integrating multi-omics data to study this compound’s non-target effects on soil microbiomes?

  • Metagenomics : Sequence 16S rRNA/ITS regions to profile bacterial/fungal diversity shifts post-treatment.
  • Metabolomics : Use LC-HRMS to identify microbial secondary metabolites altered by this compound.
  • Network analysis : Build co-occurrence networks (e.g., in R or Python) to link taxonomic changes to functional pathways (e.g., nitrogen cycling) .

Methodological Considerations

Q. How should researchers address variability in this compound efficacy across different crop cultivars?

  • Controlled greenhouse trials : Test this compound on genetically distinct cultivars under standardized conditions (e.g., 25°C, 70% humidity).
  • Dose-response curves : Calculate EC50 values to compare sensitivity.
  • Transcriptomics : Identify host genes (e.g., PR proteins) differentially expressed during treatment to pinpoint resistance mechanisms .

Q. What statistical approaches are robust for analyzing this compound’s synergistic effects with other fungicides?

  • Fractional inhibitory concentration (FIC) index : Classify interactions as synergistic (FIC < 0.5), additive (0.5–1), or antagonistic (>1).
  • Response surface methodology (RSM) : Model interactions using central composite designs.
  • Bayesian hierarchical models : Account for variability in field trials (e.g., spatial heterogeneity) .

Data Contradiction Management

Q. How to resolve discrepancies between laboratory and field efficacy data for this compound?

  • Controlled-environment vs. field studies : Replicate lab conditions (e.g., pathogen strain, temperature) in field trials.
  • Environmental covariates : Use mixed-effects models to adjust for uncontrolled variables (e.g., UV exposure, rainfall).
  • Cross-validation : Compare results with independent datasets from regulatory bodies (e.g., EFSA, DAR) .

Q. What frameworks ensure reproducibility in this compound research?

  • FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable (e.g., deposit raw UHPLC-MS/MS data in Zenodo).
  • Protocol standardization : Adhere to OECD/ISO guidelines for toxicity testing.
  • Collaborative verification : Partner with independent labs to replicate key findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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